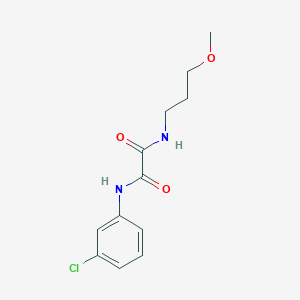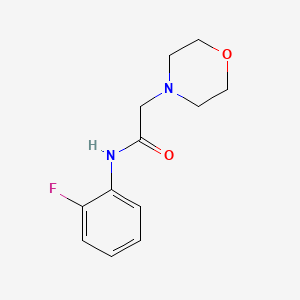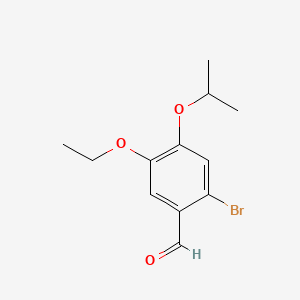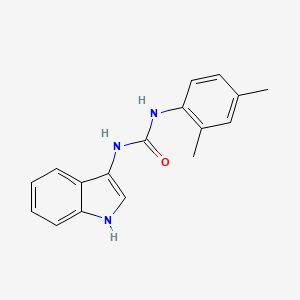
1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, sulfonyl groups, and a phenyl ring
Mecanismo De Acción
Target of Action
It’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound’s interaction with its targets would likely involve binding to the active sites of the receptors, leading to changes in their conformation and function .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and pyrrolidine derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
The presence of the pyrrolidine ring in the structure of this compound may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on the known biological activities of indole and pyrrolidine derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Final Assembly: The final step involves the attachment of the ethanone group to the phenyl ring, which can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl-containing compounds with enzymes and receptors.
Comparación Con Compuestos Similares
- 1-(3-(Pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
- 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)benzene
- 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)phenyl)methanone
Uniqueness: 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the presence of both sulfonyl and ethanone groups, which provide a combination of electronic and steric properties that are not found in simpler analogs. This combination enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
1-[3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-10(15)11-4-3-5-12(8-11)21(18,19)14-7-6-13(9-14)20(2,16)17/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJYBEVTTRGDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2807619.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)

![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2807623.png)

![4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2807627.png)
![N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)
![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2807631.png)

![N1-(4-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2807635.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2807639.png)
![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2807641.png)
